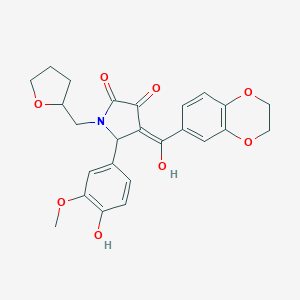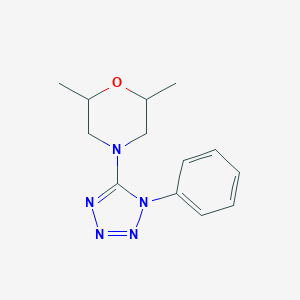![molecular formula C17H16Cl2N2O4 B255900 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
作用機序
Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the action of a plant hormone called auxin, which is essential for the growth and development of plants. Dicamba binds to specific receptors in the plant cells, causing the cells to grow and divide uncontrollably, eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as changes in the levels of various plant hormones. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
実験室実験の利点と制限
Dicamba is a widely used herbicide in agricultural settings, making it readily available for use in laboratory experiments. It is relatively inexpensive and easy to obtain, which makes it an attractive option for researchers. However, 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide has some limitations for use in laboratory experiments. It can be difficult to control the concentration of 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide in the soil or water, which can make it challenging to accurately measure the effects of the herbicide on plants. Additionally, 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide can have non-target effects on other plant species, which can complicate experimental design.
将来の方向性
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide. One area of interest is the development of new herbicides that are more effective and have fewer negative effects on non-target plant species. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new strategies for controlling resistant weeds. Additionally, there is interest in using 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide and other herbicides in combination with other agricultural practices, such as crop rotation and cover cropping, to reduce the reliance on herbicides and improve soil health.
合成法
Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 3-chloropropionic acid to form 2,4-dichlorophenoxypropionic acid. This acid is then reacted with hydrazine to form the hydrazide, which is subsequently reacted with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene to form 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide.
科学的研究の応用
Dicamba is widely used in scientific research to study the effects of herbicides on plant growth and development. It is also used to study the biochemical and physiological effects of herbicides on different plant species. Dicamba has been used in a variety of studies to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicides.
特性
製品名 |
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide |
|---|---|
分子式 |
C17H16Cl2N2O4 |
分子量 |
383.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide |
InChI |
InChI=1S/C17H16Cl2N2O4/c18-12-4-6-16(14(19)8-12)25-7-1-2-17(24)21-20-10-11-3-5-13(22)9-15(11)23/h3-6,8-10,20,23H,1-2,7H2,(H,21,24)/b11-10+ |
InChIキー |
AEEKNJOSDSCGDW-ZHACJKMWSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN/C=C/2\C=CC(=O)C=C2O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NNC=C2C=CC(=O)C=C2O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NNC=C2C=CC(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)


![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

